REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:14]([O:13][C:10]1[CH:11]=[CH:12][C:2]([OH:1])=[C:3]([CH:9]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OCC)C=C(C=C1)O
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to its
|
Type
|
TEMPERATURE
|
Details
|
reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 22 hours
|
Duration
|
22 h
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
WASH
|
Details
|
the residue is washed with acetone
|
Type
|
CONCENTRATION
|
Details
|
The filtrate and washings are concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
The ether extracts are washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated sodium chloride solution and finally dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The magnesium sulfate is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated
|
Type
|
CUSTOM
|
Details
|
to provide
|
Type
|
ADDITION
|
Details
|
a suspension of product which
|
Type
|
CUSTOM
|
Details
|
is triturated with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to provide a solid
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC(=C(C(=O)OCC)C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |